4-Tert-butoxy-3-cyclopropoxy-5-ethylpyridine
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Overview
Description
4-Tert-butoxy-3-cyclopropoxy-5-ethylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol This compound is known for its unique structural features, which include a tert-butoxy group, a cyclopropoxy group, and an ethyl group attached to a pyridine ring
Preparation Methods
One common synthetic route involves the use of tert-butyl alcohol and cyclopropyl alcohol as starting materials, which are reacted with pyridine derivatives under specific conditions to form the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
4-Tert-butoxy-3-cyclopropoxy-5-ethylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Tert-butoxy-3-cyclopropoxy-5-ethylpyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 4-Tert-butoxy-3-cyclopropoxy-5-ethylpyridine exerts its effects involves interactions with specific molecular targets and pathways. Its functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the tert-butoxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyclopropoxy group can introduce strain into the molecule, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
4-Tert-butoxy-3-cyclopropoxy-5-ethylpyridine can be compared with other similar compounds, such as:
4-Tert-butoxy-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid: This compound shares the tert-butoxy and pyridine moieties but differs in its overall structure and functional groups.
2-(tert-Butoxy)-3-cyclopropoxy-5-ethylpyridine: Similar in structure but with variations in the positioning of the functional groups.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-ethyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C14H21NO2/c1-5-10-8-15-9-12(16-11-6-7-11)13(10)17-14(2,3)4/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
YZTFWDKFSNPGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=C1OC(C)(C)C)OC2CC2 |
Origin of Product |
United States |
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